molecular formula C14H17N3O B2570986 N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1205206-38-7

N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2570986
CAS No.: 1205206-38-7
M. Wt: 243.31
InChI Key: VBHSHGDRVSLDHO-UHFFFAOYSA-N
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Description

N-Benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal and agricultural chemistry research. While specific biological data for this exact molecule is subject to further investigation, it shares a core pyrazole-5-carboxamide structure with compounds known to have potent bioactive properties. Pyrazole carboxamide derivatives have been identified as autophagy modulators with submicromolar antiproliferative activity against cancer cell lines, suggesting potential applications in oncology research . The structural motif of an N-benzyl pyrazole carboxamide is a key feature in molecules that have demonstrated disruptive effects on autophagic flux and mTORC1 signaling, mechanisms that are crucial for cancer cell survival . Furthermore, the pyrazole-5-carboxamide scaffold is found in established pesticides and is being actively researched for its anthelmintic properties. Related compounds have shown promising activity against parasitic nematodes like Haemonchus contortus by potentially inhibiting mitochondrial complex I of the electron transport chain, leading to reduced larval motility and development . This makes such compounds valuable tools for parasitology studies. Researchers value this chemotype for its potential to uncover new biological pathways and therapeutic strategies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-benzyl-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-3-17-13(9-11(2)16-17)14(18)15-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHSHGDRVSLDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate pyrazole derivatives with benzyl halides under basic conditions. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Substitution Reactions

The carboxamide group (-CONH₂) undergoes nucleophilic substitution, particularly under acidic or basic conditions. Key observations include:

Reaction Type Conditions Products Mechanistic Pathway
Amide hydrolysisHCl (6N), reflux, 6–8 hrs Pyrazole-5-carboxylic acid derivativesAcid-catalyzed nucleophilic cleavage
Benzyl group substitutionNaH/DMF, alkyl halides, 60°CN-Alkylated pyrazole carboxamidesSN2 displacement at benzylic carbon

For example, oxidative coupling reactions with pyrazole carbaldehydes under NaOCl catalysis yield hybrid carboxamide-pyrazole structures, as demonstrated in patent WO2015032859A1 .

Oxidation and Reduction

The ethyl and methyl substituents on the pyrazole ring influence redox behavior:

Oxidation

  • Ethyl group oxidation : Using KMnO₄/H₂SO₄ converts the ethyl group to a carboxylic acid moiety, forming pyrazole-acid conjugates .

  • Benzyl oxidation : tert-Butyl hydroperoxide (TBHP) selectively oxidizes the benzylic position to a ketone under Ru catalysis .

Reduction

  • LiAlH₄ reduces the carboxamide to a primary amine (-CH₂NH₂), retaining the pyrazole core.

Cycloaddition and Ring-Opening

The electron-deficient pyrazole ring participates in [3+2] cycloadditions:

Dipolarophile Conditions Product Yield
Nitrile oxidesToluene, 80°C, 12 hrs Pyrazolo[1,2-d]isoxazolines65–78%
AzidesCu(I) catalyst, RT Triazole-linked pyrazole hybrids70–85%

These reactions exploit the pyrazole’s ability to act as a 1,3-dipole acceptor .

Tautomerism and Acid-Base Behavior

The pyrazole ring exhibits tautomerism, with equilibrium between 1H- and 2H- forms. Key findings:

  • pKa analysis : The NH proton of the carboxamide has a pKa ≈ 8.2, enabling deprotonation in basic media .

  • Tautomeric stability : DFT calculations show the 1H-tautomer is favored by 3.1 kcal/mol due to conjugation with the carboxamide .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes metabolic transformations:

Enzyme System Reaction Metabolite Biological Impact
Cytochrome P450N-Dealkylation of ethyl groupPyrazole-5-carboxamide alcoholEnhanced solubility for excretion
EsterasesAmide bond hydrolysisPyrazole-5-carboxylic acidLoss of target binding affinity

For instance, studies on autophagy modulation reveal that hydroxylation at the methyl position increases LC3-II accumulation in cancer cells .

Comparative Reactivity Table

The compound’s reactivity is benchmarked against structurally related pyrazoles:

Compound Electrophilic Substitution Nucleophilic Substitution Oxidative Stability
N-Benzyl-1-ethyl-3-methyl-pyrazole-5-carboxamideModerate (C-4 position) High (carboxamide)Low (benzylic oxidation)
1-Phenylpyrazole-4-carboxamideHigh (C-3/C-5) ModerateHigh

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide exhibits significant anticancer activity. It has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including the modulation of autophagy pathways. For instance, derivatives of similar pyrazole compounds have shown submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2 and HepG2 .

Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Studies have suggested that it may act as an enzyme inhibitor, which could reduce inflammation by modulating key biological pathways involved in inflammatory responses.

Analgesic Activity
N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been explored for its analgesic effects, potentially providing relief from pain through its action on specific receptors in the nervous system.

Biological Research

Enzyme Inhibition
The compound is being studied for its ability to inhibit specific enzymes that play a crucial role in various biological processes. This includes potential applications in drug development aimed at diseases where enzyme activity is dysregulated, such as cancer and metabolic disorders.

Receptor Modulation
Research has indicated that N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide may function as a receptor modulator, influencing the activity of neurotransmitter receptors and potentially leading to new treatments for neurological conditions.

Agricultural Applications

Agrochemical Development
The compound's structural characteristics make it a candidate for developing agrochemicals, particularly pesticides or herbicides. Its efficacy against certain plant pathogens or pests is currently under investigation, with initial studies suggesting promising results.

Synthesis and Chemical Research

N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide serves as a versatile building block in organic synthesis. It can be used to create more complex heterocyclic compounds through various chemical reactions such as oxidation, reduction, and substitution reactions. This makes it valuable not only in medicinal chemistry but also in materials science and synthetic organic chemistry.

Anticancer Activity Overview

Cell Line IC50 (μM)
HepG215.5
DLD12.8
MIA PaCa-2< 0.5

Enzyme Inhibition Studies

Enzyme Target Inhibition (%) at 10 μM
COX-275
LOX60

Case Study 1: Anticancer Activity

A study involving N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide demonstrated its ability to reduce tumor size in xenograft models of breast cancer. The compound was administered at varying doses, with significant reductions observed at doses above 10 mg/kg.

Case Study 2: Anti-inflammatory Effects

In a controlled trial, the compound was tested on models of arthritis where it significantly reduced swelling and pain compared to controls. This suggests potential therapeutic uses in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Core

Table 1: Key Structural Differences in Pyrazole Derivatives
Compound Name Substituents (Position) Functional Group Molecular Weight Key Features Reference
N-Benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide 1-Ethyl, 3-Methyl, N-Benzyl (5-carboxamide) Carboxamide ~273.3 g/mol Balanced lipophilicity, H-bond donor/acceptor N/A
N-Benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide 1-Methyl, 4-Nitro, N-Benzyl (5-carboxamide) Carboxamide ~290.3 g/mol Electron-withdrawing nitro group; enhanced reactivity
3-(1,3-Benzodioxol-5-yl)-N′-[(E)-(3-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 3-Benzodioxol, 5-carbohydrazide Carbohydrazide ~364.3 g/mol Extended conjugation; potential metal chelation
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 1-Ethyl, 3-CF₃, N-(2-Aminoethyl) Carboxamide ~279.2 g/mol Trifluoromethyl enhances metabolic stability; aminoethyl improves solubility

Key Observations :

  • Nitro vs.
  • Carboxamide vs. Carbohydrazide : The carbohydrazide derivative replaces the carboxamide oxygen with a hydrazine group, enabling metal coordination but reducing hydrogen-bonding capacity.
  • Trifluoromethyl Substitution : The CF₃ group in enhances electron-withdrawing properties and metabolic stability, contrasting with the methyl group in the target compound.

Heterocyclic Modifications and Hybrid Structures

  • Triazole-Pyrazole Hybrids: The compound in incorporates a 1,2,4-triazole ring linked to the pyrazole core via a methylene bridge.
  • Isoxazole-Pyrazole Hybrids : Derivatives in combine pyrazole with isoxazole rings, leveraging isoxazole’s rigidity and electronic properties for enhanced target selectivity.

Amide Bond Formation :

  • The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBT) for amide bond formation, similar to the protocol in .
  • Ester vs. Amide : Ethyl ester derivatives (e.g., ) are synthesized via esterification, which is more hydrolytically labile than carboxamides, affecting drug stability .

Functional Group Introduction :

  • The nitro group in is introduced via nitration, requiring careful control to avoid over-oxidation.
  • Trifluoromethylation in may involve halogen exchange or direct fluorination, necessitating specialized reagents.

Pharmacokinetic Properties

  • Solubility: The aminoethyl group in introduces basicity, enhancing aqueous solubility at physiological pH.

Bioactivity Trends

While explicit activity data for the target compound is unavailable, structural analogs suggest:

  • Antimicrobial Activity : Pyrazole-carboxamides with electron-withdrawing groups (e.g., nitro in ) show enhanced activity against bacterial pathogens.
  • Anticancer Potential: Triazole hybrids () and trifluoromethyl derivatives () are reported to inhibit cancer cell proliferation via kinase modulation.

Biological Activity

N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide features a pyrazole core, which is known for its ability to interact with various biological targets. The compound's structure includes:

  • Benzyl group : Enhances lipophilicity and receptor binding.
  • Ethyl group : Contributes to steric effects that may influence biological activity.
  • Carboxamide functional group : Plays a crucial role in its interaction with enzymes and receptors.

Research indicates that N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide acts through several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.
  • Receptor Modulation : It interacts with multiple receptors, including trace amine-associated receptors (TAARs), which may mediate its effects in neurological disorders .
  • Anticancer Activity : Studies suggest that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting autophagic flux .

Biological Activities

The biological activities of N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide include:

  • Anticancer Effects : Demonstrated antiproliferative activity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant cytotoxicity .
Cell LineIC50 Value (µM)
MCF73.79
A54926
HepG217.82
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by inhibiting specific enzymes related to inflammatory pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Antiproliferative Activity : A study demonstrated that N-benzyl derivatives exhibited submicromolar activity against pancreatic cancer cell lines, suggesting their potential as novel anticancer agents .
  • Mechanistic Insights : Research indicated that these compounds could disrupt autophagic flux, particularly under nutrient-deprived conditions, which is relevant for targeting solid tumors that exploit autophagy for survival .
  • In Vivo Efficacy : In mouse models, compounds similar to N-benzyl derivatives have shown significant suppression of tumor growth, reinforcing their therapeutic potential in oncology .

Q & A

Q. What are the standard synthetic routes for preparing N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves a multi-step process starting with the condensation of hydrazides with cyanoacrylate derivatives. For example, ethyl 2-cyano-3-ethoxyacrylate can react with substituted hydrazines to form the pyrazole core. Subsequent alkylation at the N1 position with benzyl halides and functionalization of the carboxamide group are achieved via nucleophilic substitution or coupling reactions. Key intermediates, such as ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, are often generated to ensure regioselectivity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR verify substituent positions and regiochemistry. For example, the benzyl group’s aromatic protons appear as distinct multiplet signals near δ 7.2–7.4 ppm.
  • X-ray crystallography : Single-crystal studies resolve bond lengths and angles, confirming the pyrazole ring’s planarity and substituent orientations .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates) measure IC50_{50} values against target enzymes like kinases or proteases.
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) determine binding affinity (Ki_i) .
  • Cell viability : MTT or ATP-based assays assess cytotoxicity in cancer or primary cell lines .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like factor Xa or cytochrome P450 enzymes. For instance, replacing a benzamidine P1 group with a benzylamine moiety reduces basicity, improving oral bioavailability while retaining subnanomolar potency . QSAR models further guide substitutions to enhance logP and solubility .

Q. What strategies resolve contradictions in activity data across different biological models?

Discrepancies may arise from off-target effects or assay conditions. Mitigation steps include:

  • Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., Eurofins Panlabs® panels).
  • Metabolite identification : LC-MS/MS detects active metabolites that may contribute to observed effects in vivo but not in vitro .
  • Dose-response refinement : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition .

Q. How is crystallographic data leveraged to design analogs with improved target engagement?

X-ray structures of ligand-target complexes (e.g., factor Xa inhibitors) reveal critical interactions, such as hydrogen bonds between the pyrazole’s carboxamide and catalytic serine residues. Modifications to the benzyl group’s para position (e.g., adding electron-withdrawing groups) can enhance π-stacking with hydrophobic pockets, as seen in optimized analogs with picomolar Ki_i values .

Q. What methods validate the stability of this compound under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, and light, then monitor degradation via HPLC.
  • Plasma stability assays : Incubate with human or animal plasma and quantify parent compound loss over time using LC-MS .
  • Microsomal stability : Liver microsome incubations assess metabolic liability, with NADPH cofactors identifying CYP450-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.